molecular formula C10H12F3NO2 B3022669 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline CAS No. 946784-32-3

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline

Cat. No. B3022669
CAS RN: 946784-32-3
M. Wt: 235.2 g/mol
InChI Key: PSBFRGLDOJPXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline” is an organic compound that contains an aniline group, a methoxyethoxy group, and a trifluoromethyl group . Aniline is a primary amine that consists of a benzene ring attached to an amino group. Methoxyethoxy refers to an ether that is used as a protecting group in organic synthesis. Trifluoromethyl is a group of atoms commonly used in medicinal chemistry due to its bioisosteric properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the aniline group, the methoxyethoxy group, and the trifluoromethyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aniline, methoxyethoxy, and trifluoromethyl groups attached to the benzene ring . The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the aniline, methoxyethoxy, and trifluoromethyl groups . For example, the aniline group might undergo reactions typical of primary amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the aniline, methoxyethoxy, and trifluoromethyl groups . For example, the trifluoromethyl group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications . For example, if it shows promise as a pharmaceutical, it might be subject to further preclinical and clinical testing .

properties

IUPAC Name

4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13/h2-3,6H,4-5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBFRGLDOJPXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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